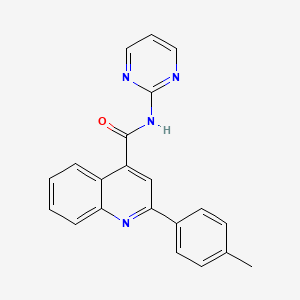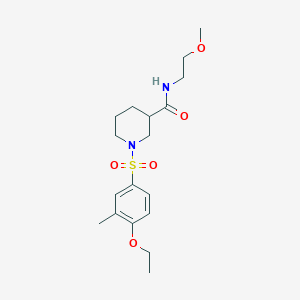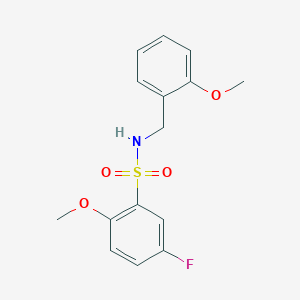![molecular formula C19H19FN4O3S B14952783 2-[3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-(4-sulfamoylbenzyl)acetamide](/img/structure/B14952783.png)
2-[3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-(4-sulfamoylbenzyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-(4-sulfamoylbenzyl)acetamide is a synthetic compound that belongs to the pyrazole class of organic compounds. Pyrazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties
準備方法
The synthesis of 2-[3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-(4-sulfamoylbenzyl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps :
Formation of the pyrazole ring: The synthesis begins with the preparation of the pyrazole core by reacting an α, β-unsaturated ketone with hydrazine derivatives or semicarbazide, followed by oxidative aromatization.
Introduction of the fluorophenyl group: The fluorophenyl group is introduced through a nucleophilic substitution reaction.
Attachment of the sulfamoylbenzyl group: The final step involves the coupling of the sulfamoylbenzyl moiety to the pyrazole core using appropriate coupling reagents and conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
化学反応の分析
2-[3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-(4-sulfamoylbenzyl)acetamide undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-[3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-(4-sulfamoylbenzyl)acetamide has several scientific research applications :
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Biological Research: It is used in studies investigating the mechanisms of action of pyrazole derivatives and their interactions with biological targets.
Drug Development: The compound serves as a lead compound for the development of new therapeutic agents.
作用機序
The mechanism of action of 2-[3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-(4-sulfamoylbenzyl)acetamide involves its interaction with specific molecular targets and pathways . The compound may inhibit key enzymes or receptors involved in disease processes, leading to its therapeutic effects. For example, it may act as an antagonist to certain receptors or inhibit the activity of enzymes critical for cell proliferation.
類似化合物との比較
2-[3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-(4-sulfamoylbenzyl)acetamide can be compared with other pyrazole derivatives :
5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound also contains a fluorophenyl group and exhibits similar pharmacological activities.
1-(2-fluorophenyl)-3-(5-methyl-2-(4-tolylazo)phenyl)urea: Another fluorinated pyrazole derivative with potential anticancer properties.
The uniqueness of this compound lies in its specific structural features and the combination of functional groups that contribute to its distinct pharmacological profile.
特性
分子式 |
C19H19FN4O3S |
|---|---|
分子量 |
402.4 g/mol |
IUPAC名 |
2-[3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-[(4-sulfamoylphenyl)methyl]acetamide |
InChI |
InChI=1S/C19H19FN4O3S/c1-12-17(19(24-23-12)14-4-6-15(20)7-5-14)10-18(25)22-11-13-2-8-16(9-3-13)28(21,26)27/h2-9H,10-11H2,1H3,(H,22,25)(H,23,24)(H2,21,26,27) |
InChIキー |
ITOZPZLMNDHOBD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1)C2=CC=C(C=C2)F)CC(=O)NCC3=CC=C(C=C3)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-hydroxy-1-(2-methoxyethyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14952710.png)

![N-[2-(dimethylamino)ethyl]-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide](/img/structure/B14952718.png)

![4-hydroxy-N-[2-(2-pyridyl)ethyl]-3-quinolinecarboxamide](/img/structure/B14952730.png)

![(5E)-2-(2,4-dichlorophenyl)-5-(2,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14952738.png)
![2-[(4,6-Dimethyl-2-pyrimidinyl)amino]-1-[4-(methylsulfonyl)piperazino]-1-ethanone](/img/structure/B14952742.png)


![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-(4-ethylphenyl)glycinamide](/img/structure/B14952792.png)
![N-(6,8-dibromo-2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide](/img/structure/B14952800.png)
![3-isobutyl-5-{(Z)-1-[2-(isobutylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B14952803.png)
![1-(4-Chlorophenyl)-2-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14952808.png)
